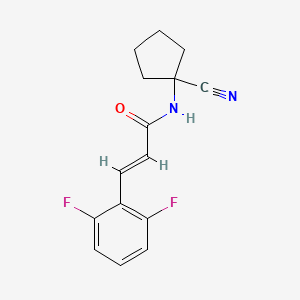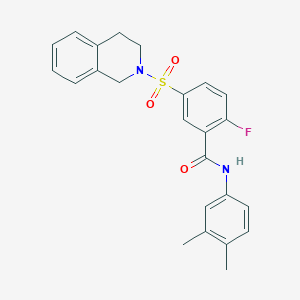
5-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,4-dimethylphenyl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,4-dimethylphenyl)-2-fluorobenzamide is a fascinating molecule known for its diverse applications. This compound combines the structural elements of sulfonamides, isoquinolines, and fluorobenzamides, leading to unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize this compound, various intermediates are combined through sequential reactions. The initial step typically involves the creation of the 3,4-dihydroisoquinoline derivative. This is followed by sulfonylation to incorporate the sulfonyl group. Finally, the fluorobenzamide derivative is attached through amide bond formation. Industrial Production Methods: On an industrial scale, the process is optimized to enhance yield and purity. Common strategies include automated, continuous flow systems to maintain optimal reaction conditions and efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation
The compound can undergo oxidation, especially on the isoquinoline ring, leading to quinoline derivatives.
Reduction
Reductive amination can modify the amine groups.
Substitution
Electrophilic aromatic substitution can occur on the benzamide ring. Common Reagents and Conditions Used: Oxidizing agents like m-chloroperbenzoic acid for oxidation; reducing agents such as sodium borohydride for reduction; and Lewis acids or halogenating agents for substitution reactions. Major Products Formed: The reactions yield quinoline derivatives, amine-modified products, or halogenated benzamides.
Scientific Research Applications
The compound has broad scientific research applications:
Chemistry
Used as a building block for more complex molecules.
Biology
Studied for its binding affinity to certain enzymes or receptors.
Medicine
Explored for potential therapeutic properties, including antimicrobial or anticancer activities.
Industry
Utilized in material science for developing advanced materials with specific properties.
Mechanism of Action
The compound's mechanism of action involves interacting with molecular targets such as enzymes or receptors. It can inhibit or activate certain pathways, leading to desired biological effects. For instance, it may inhibit an enzyme's active site by binding to a crucial residue, thus blocking the substrate's access.
Comparison with Similar Compounds
Compared to similar compounds, 5-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,4-dimethylphenyl)-2-fluorobenzamide stands out due to the unique combination of its structural elements. Similar Compounds:
Sulfonamides
Known for their antimicrobial properties.
Isoquinolines
Studied for their pharmacological activities.
Fluorobenzamides
Utilized for their stability and bioactivity.
This compound's unique structure allows for a wide range of applications and interactions, making it a valuable subject of scientific research
Properties
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3,4-dimethylphenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O3S/c1-16-7-8-20(13-17(16)2)26-24(28)22-14-21(9-10-23(22)25)31(29,30)27-12-11-18-5-3-4-6-19(18)15-27/h3-10,13-14H,11-12,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLWQZXMXZUPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2Z)-2-[(acetyloxy)imino]-N-(4-ethylphenyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2971192.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide](/img/structure/B2971195.png)
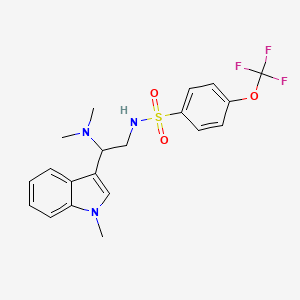
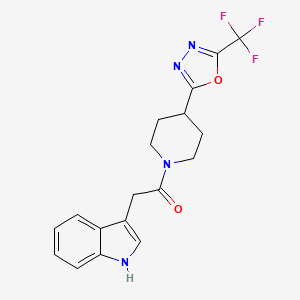
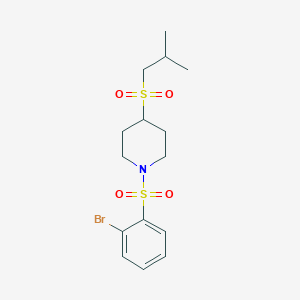
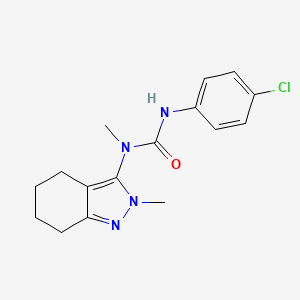
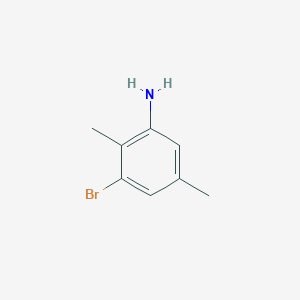
![2-{2,4-dioxo-3-[(thiophen-2-yl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2971206.png)
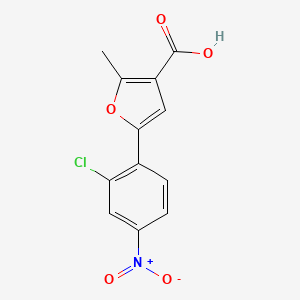

![2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2971209.png)
![9-((4-(Trifluoromethyl)benzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2971213.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2971214.png)
